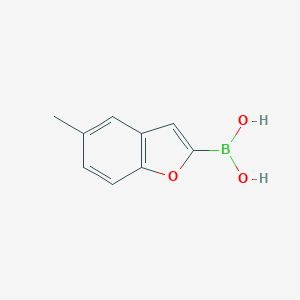

(5-Methylbenzofuran-2-yl)boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

(5-methyl-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576774 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143381-72-0 | |

| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidation of 5 Methylbenzofuran 2 Yl Boronic Acid

General Reactivity of the Boronic Acid Moiety

The chemical behavior of (5-Methylbenzofuran-2-yl)boronic acid is centered on the boron atom, which acts as a Lewis acid due to its empty p-orbital. amerigoscientific.com This electron deficiency allows it to interact with Lewis bases and nucleophiles. nih.gov In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized form and an anionic, tetrahedral sp³ hybridized boronate form, with the position of the equilibrium being dependent on the pH of the solution and the pKa of the specific boronic acid. nih.govacs.org This dual nature underpins much of its reactivity.

A hallmark reaction of boronic acids is their ability to form stable, cyclic boronate esters through a reversible covalent interaction with 1,2-, 1,3-, or 1,4-diols. acs.orgnih.gov This reaction is rapid and forms the basis for various applications in sensing, separation, and molecular assembly. researchgate.netbath.ac.uk The formation of these five- or six-membered cyclic esters is typically favored in aqueous media and enhances the acidity of the boron center. nih.govbath.ac.uk The reversibility of this bond is a key feature; the boronate ester can be cleaved under specific conditions, such as changes in pH or the presence of competitive diols, allowing for dynamic chemical systems. acs.orgresearchgate.net

Pathways and Kinetics of Protodeboronation in Aryl Boronic Acids

One of the most significant decomposition pathways for aryl boronic acids, including heteroaromatic variants like this compound, is protodeboronation. acs.org This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H), which can be a detrimental side reaction in synthetic applications like the Suzuki-Miyaura coupling. ed.ac.ukresearchgate.net

Mechanistic studies have revealed several distinct, pH-dependent pathways for protodeboronation in aqueous media. acs.orged.ac.ukwikipedia.org Under acidic conditions, a specific acid-catalyzed pathway involving electrophilic ipso-protonation of the aromatic ring can occur. ed.ac.uk Conversely, under basic conditions, the reaction often proceeds via the more reactive arylboronate anion ([ArB(OH)₃]⁻). acs.orged.ac.uk For certain classes of aryl boronic acids, particularly those bearing strong electron-withdrawing groups, a third mechanism involving the unimolecular fragmentation of the boronate to generate a transient aryl anion has been identified. acs.orgwikipedia.org

The rate and dominant mechanism of protodeboronation are highly sensitive to the electronic nature of the aryl group. ed.ac.uk For acid-promoted pathways, electron-donating groups on the aromatic ring, such as the methyl group in this compound, generally accelerate the reaction by stabilizing the transition state of electrophilic attack. rsc.org In contrast, electron-withdrawing groups tend to slow the reaction under both acidic and some basic conditions. ed.ac.ukrsc.org

The presence of heteroatoms within the aromatic system introduces additional complexity. Basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, can exhibit unique and often rapid protodeboronation pathways. ed.ac.ukwikipedia.org These can proceed through zwitterionic intermediates at neutral pH, leading to facile C-B bond fragmentation. ed.ac.ukwikipedia.org The benzofuran (B130515) system in this compound contains an oxygen heteroatom, which influences the electron distribution in the ring and can affect the stability and reactivity of the C-B bond compared to simple phenylboronic acids.

Reaction Kinetics and Thermodynamic Considerations in Boronic Acid Transformations

The kinetics of protodeboronation are extensively studied using pH-rate profiles, which map the observed reaction rate constant (k_obs) against a wide range of pH values. acs.orged.ac.uk These studies reveal that reaction rates can vary by several orders of magnitude depending on the substrate and the pH. ed.ac.uk For instance, notoriously unstable compounds like 2-pyridylboronic acid undergo rapid protodeboronation at neutral pH, whereas other aryl boronic acids are most reactive under strongly basic conditions. ed.ac.uk The kinetics of this compound are expected to be influenced by both the electron-donating methyl group and the heteroaromatic ring system.

The following table presents comparative half-life data for the protodeboronation of various aryl and heteroaryl boronic acids under specific conditions, illustrating the impact of structure on reactivity.

| Boronic Acid | Condition (pH) | Temperature (°C) | Half-life (t₀.₅) | Reference |

|---|---|---|---|---|

| p-Anisylboronic acid | 13 | 70 | ~20 hours | ed.ac.uk |

| 2-Pyridylboronic acid | 7 | 70 | ~27 seconds | acs.org |

| 3-Thienylboronic acid | 13 | 70 | ~2.5 hours | nih.gov |

| 2-Furylboronic acid | pD = pKa | - | Undergoes disproportionation | ed.ac.uk |

Thermodynamic considerations are also critical. Computational studies have explored the heats of formation for various boronic acids and their corresponding boroxines (cyclotrimeric anhydrides), which are formed via dehydration. nih.govresearchgate.net The relative energies of different conformers (e.g., endo-exo, anti, syn orientations of the hydroxyl groups) have been calculated, showing that the endo-exo form is often the most stable in the gas phase. nih.gov The thermodynamics of the reversible esterification with diols and the equilibrium between the neutral boronic acid and the anionic boronate are fundamental to predicting the compound's behavior in a given chemical environment. chemrxiv.org

Stability Investigations Under Varied Reaction Conditions

The stability of boronic acids is a critical factor in their storage and synthetic utility. Most boronic acids are solids that are stable to air, but they are susceptible to decomposition under various reaction conditions. amerigoscientific.com Protodeboronation is a major pathway for decomposition, particularly in aqueous basic or acidic media. amerigoscientific.comwikipedia.org Oxidation, leading to the formation of a phenol (B47542) and boric acid, is another common degradation route. chemrxiv.orgnih.gov

Heterocyclic boronic acids, especially 2-heteroaryl derivatives, are known to be particularly unstable. nih.gov This instability can limit their benchtop storage and efficiency in cross-coupling reactions. nih.gov To mitigate this, boronic acids are often converted into more robust derivatives, such as boronic esters (e.g., pinacol (B44631) esters) or N-methyliminodiacetic acid (MIDA) boronates. ed.ac.uknih.govacs.org These derivatives often exhibit enhanced stability towards silica (B1680970) gel chromatography, air, and certain reaction conditions, and can slowly release the active boronic acid in situ during a reaction. nih.govacs.orgorganic-chemistry.org Aryl pinacol boronates, for example, are noted for their stability, which is attributed to the steric protection the four methyl groups provide to the boron center. researchgate.net

The following table summarizes the general stability of boronic acids and their common derivatives under different conditions.

| Compound Type | Air/Benchtop | Silica Gel Chromatography | Aqueous Base | Reference |

|---|---|---|---|---|

| Aryl Boronic Acids (General) | Moderately Stable to Unstable | Often Unstable (Decomposition) | Prone to Protodeboronation | amerigoscientific.comnih.gov |

| Aryl Pinacol Boronates (ArBpin) | Stable | Generally Stable | More Stable than Boronic Acids | acs.orgresearchgate.net |

| Aryl MIDA Boronates (ArB-MIDA) | Air-Stable Solid | Highly Stable | Stable (Slowly Hydrolyzes) | nih.govacs.org |

Strategic Applications of 5 Methylbenzofuran 2 Yl Boronic Acid in Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds in modern organic synthesis. nih.gov First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction facilitates the formation of a C-C single bond by coupling an organoboron species, such as (5-Methylbenzofuran-2-yl)boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orged.ac.uk Its significance is underscored by its broad substrate scope, high functional group tolerance, and the relatively low toxicity of the boron byproducts. nih.gov The reaction is particularly valuable for synthesizing biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials. nih.govmdpi.com this compound, as a heteroarylboronic acid, serves as a key building block for introducing the 5-methylbenzofuran (B96412) moiety into complex molecular architectures via this versatile coupling methodology.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org This sequence continuously regenerates the active palladium(0) catalyst, allowing the reaction to proceed with only a catalytic amount of the palladium source.

Transmetalation: This is the crucial step where the organic group from the organoboron reagent is transferred to the palladium(II) complex. For this to occur, the boronic acid, in this case this compound, is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species ([Ar²B(OH)₃]⁻). deepdyve.comresearchgate.net This boronate then reacts with the palladium(II) intermediate (Ar¹-Pd(II)-X), displacing the halide or other leaving group and forming a new diorganopalladium(II) complex (Ar¹-Pd(II)-Ar²). The precise mechanism of transmetalation has been a subject of extensive study, with pathways involving either the reaction of a palladium-halide complex with the boronate or a palladium-hydroxo/alkoxo complex with the neutral boronic acid being considered. nih.gov

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²), and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. libretexts.org

| Step | Description | Reactants | Intermediate/Product |

| Oxidative Addition | Insertion of Pd(0) into the Ar¹-X bond. | Ar¹-X + Pd(0)L₂ | Ar¹-Pd(II)(X)L₂ |

| Transmetalation | Transfer of the Ar² group from the activated boronate to the Pd(II) center. | Ar¹-Pd(II)(X)L₂ + [Ar²B(OH)₃]⁻ | Ar¹-Pd(II)(Ar²)L₂ |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Ar¹-Pd(II)(Ar²)L₂ | Ar¹-Ar² + Pd(0)L₂ |

| Ar¹ = Aryl/Heteroaryl Halide, Ar² = (5-Methylbenzofuran-2-yl), L = Ligand (e.g., PPh₃) |

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Suzuki-Miyaura coupling, particularly when dealing with challenging substrates like heteroarylboronic acids. Ligands play a pivotal role by influencing the stability, solubility, and reactivity of the palladium catalyst throughout the catalytic cycle. libretexts.org

For substrates such as this compound, which can be prone to decomposition, catalyst systems that promote rapid cross-coupling are essential. nih.gov Modern catalyst design focuses on ligands that are both sterically bulky and electron-rich.

Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step. libretexts.org

Steric bulk promotes the reductive elimination step and helps to stabilize the monoligated, coordinatively unsaturated Pd(0) species, which is often the most active catalyst. libretexts.orgresearchgate.net

Buchwald-type biaryl phosphine (B1218219) ligands, such as SPhos and XPhos, have proven to be exceptionally effective for a wide range of Suzuki-Miyaura couplings, including those involving heteroarylboronic acids. nih.gov These ligands create a sterically demanding and electron-rich environment around the palladium atom, leading to high catalytic activity and allowing reactions to proceed under mild conditions, often at lower catalyst loadings. nih.govresearchgate.net The use of palladium precatalysts, which incorporate these advanced ligands, can also provide superior results by ensuring the efficient generation of the active Pd(0) species. nih.gov

| Ligand | Structure | Key Features | Application in Heteroaryl Coupling |

| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | The earliest and a widely used phosphine ligand. libretexts.org | Effective for simple couplings, but often requires higher temperatures and catalyst loadings for challenging substrates. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biaryl phosphine. | Confers high activity for coupling aryl chlorides and heteroaryl substrates, even at room temperature. nih.govresearchgate.net |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich biaryl phosphine. | Provides excellent yields for coupling of challenging substrates, including unstable heteroaryl boronic acids. nih.gov |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope. This compound can, in principle, be coupled with a wide variety of organic electrophiles. The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, reflecting the bond strength of the carbon-halogen bond and the ease of oxidative addition. libretexts.org While aryl iodides and bromides are common substrates, advancements in ligand and catalyst design have made the coupling of less reactive but more cost-effective aryl chlorides routine. researchgate.netresearchgate.net

The reaction tolerates a vast array of functional groups on both coupling partners, including esters, ketones, nitro groups, and nitriles, which is a major advantage over other cross-coupling methods like those involving Grignard or organolithium reagents. nih.gov

However, a significant limitation, particularly for heteroarylboronic acids like this compound, is the potential for protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the reaction mixture), replacing the boronic acid group with a hydrogen atom. ed.ac.ukwikipedia.org Five-membered heteroarylboronic acids, especially those with the boron at the 2-position like 2-furanyl and 2-benzofuranyl boronic acids, are known to be particularly susceptible to this decomposition pathway, especially under the basic conditions required for the coupling. nih.govnih.gov This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and requiring the use of excess boronic acid to drive the reaction to completion. nih.gov

| Coupling Partner (Aryl Halide) | This compound | Product | Typical Conditions & Yield | Key Challenge |

| 4-Bromoanisole | Yes | 2-(4-Methoxyphenyl)-5-methylbenzofuran | Pd catalyst (e.g., Pd(OAc)₂/SPhos), Base (e.g., K₃PO₄), Solvent (e.g., Dioxane/H₂O). Yields are generally good. nih.gov | Balancing coupling rate vs. protodeboronation. |

| 4-Chlorobenzonitrile | Yes | 4-(5-Methylbenzofuran-2-yl)benzonitrile | Requires a highly active catalyst system (e.g., XPhos-based precatalyst) to activate the C-Cl bond. nih.gov | Sluggish oxidative addition of the aryl chloride. |

| 2-Bromopyridine | Yes | 2-(5-Methylbenzofuran-2-yl)pyridine | Can be challenging due to potential catalyst inhibition by the pyridine (B92270) nitrogen. nih.gov | Potential for catalyst inhibition and protodeboronation. |

| Sterically Hindered Aryl Bromide | Yes | Sterically hindered biaryl product | Requires bulky ligands (e.g., XPhos) to facilitate reductive elimination. Yields may be moderate. researchgate.net | Steric hindrance can slow down the reaction steps. |

The presence of a base is indispensable for the Suzuki-Miyaura reaction to proceed. The base plays multiple, crucial roles throughout the catalytic cycle, with its primary function being the activation of the organoboron species. deepdyve.comresearchgate.net

Formation of the Boronate Anion: Boronic acids are relatively weak Lewis acids and poor nucleophiles. The base reacts with the boronic acid to form a tetracoordinate boronate anion (e.g., [R-B(OH)₃]⁻). This "ate" complex has a higher electron density on the organic group, making it significantly more nucleophilic and competent to transfer its organic moiety to the palladium(II) center during the transmetalation step. deepdyve.comresearchgate.net This is widely considered the main role of the base.

Formation of Palladium Hydroxo/Alkoxo Complexes: An alternative mechanistic pathway suggests that the base (e.g., OH⁻, OR⁻) can react with the palladium(II) halide intermediate (Ar¹-Pd(II)-X) to form a palladium hydroxo or alkoxo complex (Ar¹-Pd(II)-OH/OR). This species can then undergo transmetalation with the neutral boronic acid. nih.gov

Influence on Reaction Selectivity: The choice and amount of base can influence the reaction's outcome. The reaction selectivity can depend on the stoichiometry of the base, especially in competitive reactions, confirming the link between acid-base chemistry and the catalytic cycle. deepdyve.comresearchgate.net

Commonly used bases include inorganic salts such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and hydroxides like sodium hydroxide (B78521) (NaOH). mdpi.comresearchgate.net The choice of base can be critical; for instance, weaker bases may not be sufficient to promote the reaction, while overly strong bases can lead to undesired side reactions or degradation of sensitive substrates. For substrates prone to hydrolytic deboronation, anhydrous conditions with bases like tripotassium phosphate can be beneficial. researchgate.net

Given the stability issues associated with some boronic acids, particularly the propensity for protodeboronation, more stable derivatives have been developed as effective alternatives. wikipedia.org Organotrifluoroborates and boronic esters are two of the most important classes of these reagents.

Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are crystalline, air- and moisture-stable solids that are often easier to handle and purify than their corresponding boronic acids. sigmaaldrich.com They can be readily prepared from boronic acids by treatment with potassium hydrogen fluoride (B91410) (KHF₂). organic-chemistry.org In the Suzuki-Miyaura reaction, the trifluoroborate is believed to slowly hydrolyze under the basic reaction conditions to release the boronic acid or a related reactive boron species in situ. This "slow release" mechanism can maintain a low concentration of the sensitive boronic acid, minimizing protodeboronation and other side reactions. nih.gov The use of 5-methylfuran-2-yltrifluoroborate, a close analogue, has been shown to be effective in couplings with aryl halides. nih.gov

Boronic Esters: Boronic esters, such as pinacol (B44631) esters (formed by reacting the boronic acid with pinacol), are another class of stable and easily handled organoboron reagents. nih.gov They are less prone to dehydration, which can form cyclic boroxine (B1236090) anhydrides in boronic acids, and often exhibit greater stability towards protodeboronation compared to the free acids. ed.ac.uk While some boronic esters can undergo transmetalation directly, it is often considered that they hydrolyze to the boronic acid under the reaction conditions before entering the catalytic cycle. ed.ac.uk However, their enhanced stability makes them excellent coupling partners for complex syntheses where the boronic acid itself might not survive the reaction conditions. nih.gov

| Boron Reagent | General Structure | Stability | Use in Suzuki-Miyaura Coupling |

| Boronic Acid | R-B(OH)₂ | Can be unstable; prone to dehydration (boroxine formation) and protodeboronation. ed.ac.uknih.gov | The most common reagent, but requires careful condition optimization for sensitive substrates. |

| Potassium Organotrifluoroborate | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids; air- and moisture-stable. sigmaaldrich.com | Excellent alternative; acts as a "slow release" source of the boronic acid, minimizing side reactions. nih.gov |

| Boronic Ester (Pinacol) | R-B(O₂C₂Me₄) | Generally stable, often crystalline solids or oils; more resistant to protodeboronation than boronic acids. nih.gov | Widely used, especially in complex molecule synthesis, due to their stability and predictable reactivity. nih.gov |

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective alternative to palladium-based systems for forming carbon-heteroatom and carbon-carbon bonds. This compound is an effective coupling partner in these transformations, which are often characterized by their mild reaction conditions and tolerance of a wide range of functional groups.

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a versatile copper-mediated reaction that forms carbon-heteroatom bonds by coupling boronic acids with N-H or O-H containing compounds. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be conducted at room temperature and is open to the air. wikipedia.org this compound can be employed in such reactions to synthesize N- and O-arylated benzofuran (B130515) derivatives. The general mechanism involves the formation of a copper(III)-aryl intermediate which then undergoes reductive elimination to yield the desired product. wikipedia.org

The scope of the Chan-Lam coupling is broad, encompassing a variety of nucleophiles. While specific examples utilizing this compound are specialized, the general reactivity of aryl boronic acids in this reaction is well-documented.

Table 1: Representative Nucleophiles Used in Chan-Lam Couplings with Aryl Boronic Acids

| Nucleophile Class | Example | Typical Conditions | Reference |

|---|---|---|---|

| Amines | Anilines, Alkylamines | Cu(OAc)₂, Base (e.g., Pyridine), Room Temp, Air | wikipedia.orgorganic-chemistry.org |

| Amides | Benzamide | Cu(OAc)₂, Base, Room Temp, Air | organic-chemistry.org |

| Imides | Phthalimide | Cu(OAc)₂, Base, Room Temp, Air | organic-chemistry.org |

| Phenols | Phenol (B47542), Substituted Phenols | Cu(OAc)₂, Base, Room Temp, Air | organic-chemistry.org |

Copper-catalyzed N-arylation is a key application of the Chan-Lam coupling, enabling the direct formation of a C-N bond between an aryl boronic acid and a nitrogen-containing nucleophile. nih.govresearchgate.net This method is instrumental in synthesizing 2-amino-benzofuran derivatives, which are important pharmacophores. The reaction of this compound with various amines, amides, and nitrogen heterocycles can be achieved using a copper catalyst, often in the presence of an oxidant like atmospheric oxygen. organic-chemistry.orgresearchgate.net For instance, a highly effective method for synthesizing 5-(2-methylbenzofuran-3-yl)-2-phenyl-2H-tetrazoles involves the direct coupling of N-H free tetrazoles with boronic acids using a catalytic amount of Cu₂O under an oxygen atmosphere. researchgate.net This highlights the utility of copper catalysis in forming C-N bonds with benzofuran-containing boronic acids under environmentally friendly conditions. researchgate.net

Other Transition Metal-Catalyzed Coupling Reactions with Boronic Acids

Beyond copper, other transition metals, particularly palladium and nickel, are widely used to catalyze cross-coupling reactions involving boronic acids. These methods offer complementary reactivity and are cornerstones of modern synthetic chemistry for C-C and C-heteroatom bond formation. rsc.org

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, coupling a boronic acid with an organohalide. This compound is an excellent substrate for Suzuki couplings, allowing for the introduction of the benzofuran core onto various aromatic and heteroaromatic systems. For example, benzofuran-2-boronic acid derivatives have been successfully coupled with aryl halides like 4-iodoanisole (B42571) using a PdCl₂(dppf)·DCM catalyst to achieve good yields. acs.org This reaction is fundamental for creating complex biaryl structures found in many pharmaceuticals and organic materials. researchgate.netacs.org

Nickel-Catalyzed Coupling Reactions: Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for various cross-coupling reactions. organic-chemistry.org Nickel can catalyze the coupling of aryl boronic acids with partners that are sometimes challenging for palladium systems. ucla.edu A notable application is the activation of typically inert C-F bonds. Research has shown that 2-fluorobenzofurans can be efficiently coupled with arylboronic acids using a nickel catalyst, demonstrating a method for synthesizing a range of 2-arylbenzofurans under mild conditions. beilstein-journals.org Furthermore, nickel chloride (NiCl₂·6H₂O) has been identified as an efficient catalyst for the N-arylation of various nucleophiles with arylboronic acids, presenting a direct alternative to the copper-mediated Chan-Lam reaction. organic-chemistry.org

Carbon-Heteroatom Bond Formation Strategies Employing Benzofuran Boronic Acids

The formation of bonds between carbon and heteroatoms (N, O, S) is a critical transformation in the synthesis of pharmaceuticals and functional materials. nih.gov Benzofuran boronic acids, including the 5-methyl derivative, are key reagents in these processes, primarily through copper- and palladium-catalyzed reactions.

As discussed, the copper-catalyzed Chan-Lam coupling is a primary strategy for C-N and C-O bond formation. researchgate.net It allows for the direct arylation of amines, alcohols, phenols, and a wide array of N-H containing heterocycles with this compound under mild, often aerobic, conditions. organic-chemistry.org This approach avoids the harsher conditions or pre-functionalized substrates required by older methods like the Ullmann condensation. The versatility of this reaction makes it a go-to method for generating libraries of N- and O-substituted benzofurans. nih.gov

Diversification of Benzofuran Scaffolds via Boronic Acid Intermediates

Benzofuran and its derivatives are core components in numerous biologically active compounds and approved drugs. nih.govacs.org The ability to rapidly diversify this scaffold is crucial for drug discovery and medicinal chemistry. This compound serves as a pivotal intermediate for this purpose. Once formed, the boronic acid functional group can be converted into a wide array of other functionalities through various cross-coupling reactions.

This "late-stage functionalization" approach allows for the modification of a complex benzofuran core, enabling the exploration of structure-activity relationships. For instance, an iron-catalyzed method has been developed for editing benzofuran derivatives through boron insertion, leading to cyclic boronic acids. chinesechemsoc.org These intermediates can then undergo further transformations, demonstrating the potential for significant diversification of the benzofuran skeleton. chinesechemsoc.org Synthetic protocols using boronic acids as building blocks have been employed to create libraries of 2-arylbenzofurans, showcasing the power of this strategy in diversity-oriented synthesis. acs.orgnih.gov

Building Block Utility for Complex Molecular Architectures

Boronic acids are exceptionally useful building blocks in multi-step organic synthesis due to their stability, functional group tolerance, and predictable reactivity in cross-coupling reactions. nih.gov this compound is no exception, providing a robust handle for incorporating the 5-methylbenzofuran motif into larger, more complex molecular structures. nih.govacs.org

The utility of boronic acids as building blocks is enhanced by their compatibility with a wide range of reaction conditions used to construct other parts of a molecule. nih.gov This allows for intricate synthetic sequences where the boronic acid moiety is carried through several steps before its final coupling reaction. The development of stable boronic acid surrogates, such as MIDA boronates, further expands their utility by allowing them to withstand reaction conditions that would degrade a free boronic acid, making the synthesis of complex boronic acid building blocks more reliable. nih.gov Through powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, this compound can be precisely integrated into complex natural product syntheses or the construction of advanced organic materials. cuny.edu

Unable to Generate Article Section Due to Lack of Specific Research Data

Extensive searches for detailed research findings on the application of This compound in polymer and advanced materials science have not yielded specific scholarly articles or datasets necessary to fulfill the user's request.

The user's request for "Detailed research findings" and "Data tables" necessitates concrete experimental data from published studies. This would typically include information on polymer structures, molecular weights, thermal properties (e.g., glass transition temperature, decomposition temperature), and optoelectronic properties (e.g., absorption and emission spectra, bandgap).

Without access to research that specifically utilizes this compound as a monomer, it is not possible to generate a scientifically accurate and detailed section on its applications in polymer and advanced materials science that includes the required data tables. Providing speculative information or data extrapolated from related but different compounds would not meet the standards of scientific accuracy.

Therefore, the section "3.5. Applications in Polymer and Advanced Materials Science" cannot be written at this time. Further research in the chemical sciences may provide this information in the future.

Pharmacological Relevance and Design Principles: 5 Methylbenzofuran 2 Yl Boronic Acid As a Medicinal Chemistry Scaffold

Boron-Containing Pharmacophores in Drug Discovery and Development

Boron-containing compounds (BCCs) have emerged as significant pharmacophores in modern medicinal chemistry. acs.org For a long time, boron was largely overlooked in drug design, partly due to a misconception of toxicity. nih.govnih.gov However, this view has been demystified, and the unique chemical properties of boron are now harnessed to create potent and selective therapeutic agents. nih.govmdpi.com The metalloid element boron possesses a vacant p-orbital, which allows it to act as a Lewis acid and readily accept an electron pair. mdpi.com This electrophilic nature is central to its biological activity and has led to the development of several FDA-approved drugs for treating cancers and infectious diseases. acs.orgnih.gov

The primary mechanism of action for many boronic acid-based drugs is the formation of reversible covalent bonds with nucleophilic residues within the active sites of target proteins. acs.org Unlike irreversible covalent inhibitors that permanently disable an enzyme, the bond formed by a boronic acid is typically reversible, which can lead to a more favorable safety profile. The boron atom's Lewis acidity facilitates its interaction with hydroxyl groups, particularly those on serine or threonine residues that are often key components of enzyme catalytic sites. wikipedia.org

A prominent example of this mechanism is seen in proteasome inhibitors like bortezomib (B1684674). The boronic acid moiety in bortezomib forms a stable, yet reversible, complex with the N-terminal threonine hydroxyl group in the proteasome's active site, effectively inhibiting its function and leading to apoptosis in cancer cells. nih.gov Similarly, boronic acids have been designed to inhibit serine proteases such as β-lactamases, where the boron atom mimics the transition state of the natural substrate, creating a stable "serine trap" that deactivates the enzyme responsible for antibiotic resistance. mdpi.com In some antifungal agents, the mechanism involves the boronic acid moiety binding to the diol groups of sugars present in vital biomolecules, such as the terminal adenosine (B11128) of tRNA, thereby inhibiting protein synthesis. mdpi.com

The design of boronic acid derivatives in medicinal chemistry focuses on optimizing their pharmacological properties by modifying selectivity, stability, and pharmacokinetics. nih.govnih.gov A key principle is leveraging the boronic acid group to overcome limitations of other chemical classes. For instance, peptide boronic acids were developed to improve upon peptide aldehyde inhibitors, which suffered from rapid dissociation, lack of specificity, and unfavorable pharmacokinetics. nih.gov

Enhancing bioactivity often involves several strategies:

Modifying the Scaffold: The organic scaffold attached to the boronic acid group is crucial for directing the molecule to its specific biological target. Incorporating aromatic or heterocyclic rings can enhance binding affinity through additional interactions like hydrogen bonding or hydrophobic interactions. nih.gov

Improving Physicochemical Properties: Introducing specific functional groups can alter the molecule's solubility, lipophilicity, and metabolic stability. This is critical for ensuring the drug can reach its target in the body and remain active for a sufficient duration. nih.govnih.gov

Tuning Lewis Acidity: The reactivity of the boron atom can be modulated by the electronic properties of the attached organic group. This allows chemists to fine-tune the strength of the covalent interaction with the target enzyme, balancing potency with reversibility. mdpi.com

Through these principles, medicinal chemists can design boronic acid derivatives with improved therapeutic profiles, leading to more effective and safer drugs. nih.gov

Role in the Synthesis of Biologically Active Benzofuran (B130515) Derivatives

(5-Methylbenzofuran-2-yl)boronic acid is a key building block in organic synthesis, primarily used for creating more complex molecules through cross-coupling reactions. nih.gov Boronic acids are extensively used as intermediates, with the Suzuki-Miyaura coupling being one of the most prominent applications. nih.govresearchgate.net This palladium-catalyzed reaction efficiently forms new carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, allowing for the assembly of complex molecular architectures, such as substituted benzofurans. nih.govrsc.org

The benzofuran scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is a core component of many natural and synthetic compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govrsc.orgrsc.org Therefore, this compound serves as a versatile starting material for synthesizing libraries of novel benzofuran derivatives to explore structure-activity relationships (SAR) and discover new therapeutic leads. researchgate.netchemrxiv.org

The benzofuran nucleus is a cornerstone in the development of novel anticancer agents. nih.govscienceopen.com Synthetic analogues derived from benzofuran scaffolds have demonstrated significant cytotoxic activity against a wide variety of human cancer cell lines. rsc.org These compounds often work by inducing apoptosis (programmed cell death) in cancer cells. nih.gov The antiproliferative potency of these derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. nih.gov For example, studies have shown that incorporating groups like p-methoxy, phenethyl carboxamide, or linking to other heterocyclic systems such as triazoles can significantly enhance cytotoxic efficacy. nih.govnih.gov

Antiproliferative Activity of Selected Benzofuran Analogues

This table summarizes the in vitro anticancer activity of various synthetic benzofuran derivatives against several human cancer cell lines, with activity measured by IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Type/Derivative | Cancer Cell Line | Measured Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 3-Methylbenzofuran derivative (16b) | A549 (Lung Carcinoma) | 1.48 | nih.gov |

| Benzofuran-chalcone derivative (33d) | MCF-7 (Breast Adenocarcinoma) | 3.22 | nih.gov |

| Benzofuran-chalcone derivative (33d) | A549 (Lung Carcinoma) | 2.74 | nih.gov |

| Benzofuran hybrid (13g) | MCF-7 (Breast Adenocarcinoma) | 1.287 | nih.gov |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast Cancer) | 3.01 | nih.gov |

| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon Carcinoma) | 5.20 | nih.gov |

| Benzofuran-tetrazole hybrid (XIIIm) | Miapaca2 (Pancreatic Cancer) | 2.25 | researchgate.net |

| Benzofuran-triazole derivative | SGC7901 (Gastric Cancer) | 2.75 | rsc.org |

In addition to their anticancer effects, benzofuran derivatives are a rich source of antimicrobial agents, with research demonstrating their effectiveness against a spectrum of bacteria and fungi. nih.govrsc.orgresearchgate.net The rise of antibiotic resistance has created an urgent need for new classes of antimicrobial drugs, and the benzofuran scaffold has emerged as a promising foundation for their development. rsc.orgresearchgate.net The antimicrobial activity is influenced by the substitution pattern on the benzofuran core; for instance, the presence of hydroxyl groups or halogen atoms can significantly impact potency and spectrum of activity. nih.gov Some derivatives have shown inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungi like Candida albicans. nih.gov

Antimicrobial Activity of Selected Benzofuran Analogues

This table presents the minimum inhibitory concentration (MIC) values for various synthetic benzofuran derivatives against selected bacterial and fungal strains, indicating the lowest concentration of the compound that prevents visible growth.

| Compound Type/Derivative | Microorganism | Measured Activity (MIC) | Reference |

|---|---|---|---|

| 4-hydroxyl substituted benzofuran (14) | S. aureus | 0.39 µg/mL | nih.gov |

| 4-hydroxyl substituted benzofuran (14) | MRSA (Methicillin-resistant S. aureus) | 0.78 µg/mL | nih.gov |

| 5-phenyl-1-benzofuran-2-yl derivative | General Bacteria/Fungi | 0.001-0.5 µg/mL | rsc.org |

| Benzofuran carbohydrazide (B1668358) (39) | E. coli | IZ = 27 mm @ 25 µg/mL | rsc.org |

| Benzofuran carbohydrazide (39) | S. aureus | IZ = 26 mm @ 25 µg/mL | rsc.org |

| 2-salicylidene benzofuran derivative (51) | Gram-positive bacteria | 0.06–0.12 mM | rsc.org |

*IZ = Inhibition Zone

Strategic Incorporation of this compound into Lead Compound Structures

The strategic choice to incorporate this compound into a lead compound is based on several key medicinal chemistry principles. The benzofuran core provides a rigid, bicyclic scaffold that can effectively orient substituents in three-dimensional space to maximize interactions with a biological target. nih.govrsc.org Its relatively planar structure is a common feature in many successful drugs.

The specific placement of functional groups is critical:

Boronic Acid at C-2: Placing the boronic acid group at the 2-position makes it an ideal handle for synthetic elaboration via Suzuki-Miyaura coupling. nih.gov This allows medicinal chemists to readily introduce a wide variety of aryl or heteroaryl groups at this position, facilitating rapid exploration of the structure-activity relationship to optimize potency and selectivity. researchgate.net

By combining the established biological relevance of the benzofuran scaffold with the synthetic versatility of the boronic acid and the property-modulating effect of the methyl group, this compound represents a highly valuable and strategic building block for the design and discovery of new drugs. nih.govphytojournal.com

Boronic Acids as Covalent Modifiers in Rational Drug Design

The incorporation of a boronic acid moiety into a drug candidate is a deliberate design choice aimed at achieving a specific mode of interaction with the biological target, often through reversible covalent modification. nih.govyoutube.com This strategy has gained significant traction in medicinal chemistry, leading to the development of several successful therapeutic agents.

Boronic acids are Lewis acids, and the boron atom in its sp2 hybridized state possesses a vacant p-orbital, making it electrophilic. nih.gov This electrophilicity allows boronic acids to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, most notably the hydroxyl groups of serine and threonine. mdpi.comrsc.orgnih.gov By forming a tetrahedral boronate adduct with a key catalytic residue, the boronic acid can mimic the transition state of the enzymatic reaction, leading to potent inhibition. nih.govnih.gov This reversible covalent mechanism offers a distinct advantage over non-covalent inhibitors by providing prolonged target engagement, which can translate to improved potency and duration of action. acs.org Furthermore, the reversibility of the bond can mitigate the risk of off-target toxicity that is sometimes associated with irreversible covalent inhibitors. youtube.com

The benzofuran scaffold itself is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govpharmatutor.orgresearchgate.netrsc.org This wide-ranging bioactivity suggests that the benzofuran nucleus can effectively position a pharmacophore in the binding pockets of various enzymes and receptors. taylorandfrancis.comuq.edu.au The addition of a methyl group at the 5-position of the benzofuran ring can influence the compound's lipophilicity and steric interactions within a binding site, potentially enhancing its selectivity and potency.

The design of this compound, therefore, represents a rational approach to drug design. It combines a privileged scaffold, known for its favorable interactions with biological targets, with a "warhead" capable of forming a reversible covalent bond. This combination has the potential to create highly potent and selective inhibitors for a range of therapeutic targets, particularly enzymes that utilize a serine or threonine residue in their catalytic mechanism. mdpi.comresearchgate.net For instance, many proteases, which are implicated in a variety of diseases including cancer and viral infections, are serine or threonine proteases and are thus attractive targets for boronic acid-containing inhibitors. mdpi.compnas.org

The table below summarizes key research findings related to the application of boronic acids in drug design, providing a basis for the potential utility of this compound.

| Finding Category | Detailed Research Findings |

| Mechanism of Action | Boronic acids act as transition-state analogue inhibitors, forming a reversible covalent bond with the hydroxyl group of active site serine or threonine residues. rsc.orgnih.gov This interaction leads to the formation of a stable tetrahedral boronate complex, effectively blocking the enzyme's catalytic activity. acs.orgacs.org |

| Therapeutic Applications | The principle of covalent modification by boronic acids has been successfully applied in the development of drugs for various diseases. For example, Bortezomib and Ixazomib are proteasome inhibitors used in cancer therapy that target an N-terminal threonine residue. nih.gov |

| Benzofuran Scaffold | The benzofuran moiety is a versatile scaffold found in numerous compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govresearchgate.net Its structural properties allow for diverse functionalization to optimize target binding and pharmacokinetic properties. taylorandfrancis.comrsc.org |

| Rational Design | The combination of a privileged scaffold like benzofuran with a covalent modifier such as a boronic acid is a recognized strategy in rational drug design to enhance inhibitor potency and selectivity. researchgate.nettandfonline.comnih.govmdpi.com |

Computational and Theoretical Investigations of 5 Methylbenzofuran 2 Yl Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (5-Methylbenzofuran-2-yl)boronic acid at the electronic level. These methods allow for a detailed analysis of the molecule's geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and energetic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms. researchgate.net These calculations optimize the molecular structure by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis reveals how the boronic acid group (-B(OH)₂) orients itself relative to the benzofuran (B130515) ring. The planarity of the benzofuran moiety is a key feature, while the rotational barrier of the C-B bond determines the energetically preferred orientation of the boronic acid group. Studies on similar benzofuran derivatives have shown that DFT methods are reliable for predicting these structural parameters. The optimized geometry is the foundation for all further computational analyses, including vibrational and electronic property simulations.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations Note: This data is representative and based on typical values for similar structures calculated with DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-B | ~1.55 Å |

| B-O | ~1.37 Å | |

| O-H | ~0.97 Å | |

| C-O (furan) | ~1.36 Å | |

| Bond Angle | C-B-O | ~121° |

| O-B-O | ~118° | |

| B-O-H | ~112° | |

| Dihedral Angle | C-C-B-O | ~0° or 180° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.compku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically distributed over the electron-rich benzofuran ring system, while the LUMO may be localized more towards the boronic acid group and the C-B bond, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for Benzofuran Derivatives Note: Values are illustrative, based on computational studies of analogous benzofuran compounds. sci-hub.se

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. bhu.ac.in It illustrates the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich and electron-poor regions. bhu.ac.innih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the boronic acid group and the furan (B31954) ring's oxygen, indicating these are the primary sites for attracting positive charges or electrophiles. The hydrogen atoms of the hydroxyl groups in the boronic acid moiety would exhibit a strong positive potential, making them likely sites for interaction with nucleophiles. The aromatic ring would show a mixed potential, reflecting its complex electronic nature. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents. nih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformational Dynamics

While quantum chemical calculations are excellent for analyzing single, static molecules, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions dynamically.

For this compound, MD simulations can reveal how the molecule interacts with solvent molecules (e.g., water) and how its conformation fluctuates. A key challenge in simulating boron-containing compounds is the need for accurate force-field parameters that describe the interactions involving the boron atom. frontiersin.orgsemanticscholar.org Once parameterized, MD simulations can be used to study the stability of potential dimers or aggregates formed through hydrogen bonding between the boronic acid groups. These simulations are particularly valuable for understanding how the molecule behaves in a biological context, such as its approach to and interaction with a protein active site. frontiersin.org

Prediction of Reactivity and Selectivity Parameters through Computational Methods

Computational methods allow for the calculation of various "reactivity descriptors" that quantify a molecule's chemical behavior. These parameters are typically derived from the outputs of DFT calculations. For this compound, these descriptors help predict its reactivity and the selectivity of its reactions.

Key global reactivity descriptors include:

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, it describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds, aiding in the design of chemical reactions and the development of new functional materials.

Table 3: Calculated Global Reactivity Descriptors Note: This data is representative and derived from the illustrative FMO energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) | Implication |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 | Moderately high stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 | Tendency to donate electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 3.15 | Good electrophilic character |

Spectroscopic Property Simulations and Correlations (e.g., UV-Vis, NMR, IR, Raman)

A significant application of quantum chemical calculations is the simulation of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. researchgate.net

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to specific bond stretches, bends, and torsions. The simulated IR and Raman spectra for this compound would show characteristic peaks for the O-H stretch of the boronic acid, the B-O stretch, C-H stretches of the aromatic ring, and vibrations of the benzofuran skeleton. Comparing the calculated spectrum with an experimental one helps validate the computed geometry. researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are typically correlated with experimental values to assign specific peaks to individual atoms in the molecule, confirming its connectivity and electronic environment.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. lodz.pl The calculations predict the absorption wavelengths (λ_max) and the corresponding oscillator strengths. For this compound, these transitions are typically π → π* in nature, involving the conjugated system of the benzofuran ring.

Table 4: Simulated vs. Experimental Spectroscopic Data Correlation for Benzofuran Derivatives Note: This table illustrates the typical correlation between simulated and experimental data for this class of compounds.

| Spectroscopy | Calculated Parameter | Typical Experimental Value |

| IR | O-H Stretch Frequency | ~3300-3400 cm⁻¹ |

| B-O Stretch Frequency | ~1350-1380 cm⁻¹ | |

| NMR | ¹H Chemical Shift (Aromatic) | ~7.0-8.0 ppm |

| ¹³C Chemical Shift (Aromatic) | ~110-160 ppm | |

| UV-Vis | λ_max (π → π*) | ~280-310 nm |

This comprehensive computational approach provides a detailed, multi-faceted understanding of this compound, from its static structure to its dynamic behavior and reactivity, which is invaluable for its application in various fields of chemistry.

Non-Linear Optical Properties and Their Computational Assessment

The investigation into the non-linear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in optoelectronics, including data storage and information processing. analis.com.my Benzofuran derivatives, in particular, have been identified as promising candidates for NLO materials. Computational methods, primarily Density Functional Theory (DFT), serve as a powerful tool to predict and understand the NLO behavior of these compounds. researchgate.netnih.gov

Theoretical studies on various benzofuran derivatives have indicated that they possess noteworthy NLO properties. researchgate.net The NLO response in these molecules is primarily evaluated by calculating the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). semanticscholar.org A high value of the total first hyperpolarizability (β_total) is indicative of a strong NLO response, suggesting the material's potential for applications such as frequency doubling. analis.com.myresearchgate.net

Computational assessments of 2-phenylbenzofuran (B156813) derivatives have revealed first-order hyperpolarizability values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, highlighting their significant NLO characteristics. researchgate.net Similarly, studies on other benzofuran derivatives have reported first-order hyperpolarizabilities in the range of 0.6316 × 10⁻³⁰ to 4.3460 × 10⁻³⁰ esu. researchgate.net These values underscore the potential of the benzofuran scaffold in designing effective NLO materials.

The NLO properties of these molecules are closely linked to their electronic structure. A key factor influencing the NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally leads to higher polarizability and, consequently, a more significant NLO activity due to enhanced intramolecular charge transfer. researchgate.netresearchgate.net For instance, a low energy gap of 4.3081 eV has been associated with enhanced NLO activity in certain praziquantel (B144689) hemihydrate derivatives. researchgate.net In another study on a novel benzofuran derivative, a HOMO-LUMO energy gap of 4.189 eV was suggested to indicate higher polarizability and favorable NLO futures. researchgate.net

The introduction of different functional groups to the benzofuran core can modulate its electronic and NLO properties. The strategic placement of electron-donating and electron-withdrawing groups can enhance the charge transfer characteristics within the molecule, thereby increasing its hyperpolarizability. researchgate.net This structure-property relationship allows for the rational design of benzofuran derivatives with optimized NLO responses.

While specific computational data for this compound is not extensively available in the cited literature, the general findings for analogous benzofuran structures provide a strong indication of its potential as an NLO material. The presence of the methyl group (an electron-donating group) and the boronic acid group (which can act as an electron-accepting moiety) attached to the benzofuran framework suggests the possibility of intramolecular charge transfer, a key requirement for second-order NLO activity.

A hypothetical computational analysis of this compound would typically involve the following steps:

Geometry Optimization: The molecule's 3D structure would be optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. researchgate.net

Frequency Calculations: To ensure the optimized structure corresponds to a true energy minimum.

Electronic Property Calculations: Determination of the HOMO and LUMO energies and the corresponding energy gap.

NLO Property Calculations: Computation of the dipole moment, polarizability, and first-order hyperpolarizability.

The results of such a study would likely be presented in a format similar to the following representative table, which is based on findings for other benzofuran derivatives.

| Computational Parameter | Representative Value | Unit | Significance |

| Dipole Moment (μ) | > 5 | Debye | Indicates the molecule's overall polarity. |

| Average Polarizability (α) | > 20 x 10⁻²⁴ | esu | Measures the ease of distortion of the electron cloud. |

| Total First Hyperpolarizability (β_total) | > 4 x 10⁻³⁰ | esu | Quantifies the second-order NLO response. |

| HOMO-LUMO Energy Gap (ΔE) | < 5 | eV | A smaller gap often correlates with higher NLO activity. |

It is important to note that the actual values for this compound would require a dedicated computational study. However, the existing research on related benzofuran compounds strongly supports the assertion that this molecule is a promising candidate for further investigation in the field of non-linear optics. researchgate.netresearchgate.net

Catalytic Roles and Ligand Design Involving Benzofuran Boronic Acids

Utilization of Benzofuran (B130515) Boronic Acid Derivatives as Ligands in Asymmetric Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov A successful chiral ligand modifies the reactivity and selectivity of a metal catalyst, directing the reaction to preferentially form one of two possible enantiomeric products. nih.gov While benzofuran-containing molecules are important targets in medicinal chemistry, and various asymmetric strategies exist for their synthesis, the specific use of benzofuran boronic acid derivatives as the primary chiral ligands in these transformations is not extensively documented in the scientific literature. nih.govnih.govrsc.orgresearchgate.net

Research in the field has largely focused on other catalytic approaches. For instance, the asymmetric synthesis of complex spiro[benzofuran-pyrrolidine]indolinedione structures has been achieved with high stereocontrol using quinine-derived urea (B33335) as a bifunctional catalyst. rsc.org Similarly, chiral phosphoric acids have been employed to catalyze the asymmetric 1,4-addition of benzofuran-derived azadienes to other molecules, yielding enantioenriched products. researchgate.net These examples highlight that the chirality is introduced via a separate catalytic molecule, rather than a ligand derived from a benzofuran boronic acid.

The development of novel chiral ligands is a continuous effort in catalysis. researchgate.net While boronic acids are widely used as substrates in transition-metal-catalyzed reactions, such as the rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids, their role in these systems is typically that of a reagent rather than the chiral ligand directing the stereochemical outcome. organic-chemistry.orgumich.edu The design principles for chiral ligands often rely on established scaffolds like DIOP, BINAP, or PHOX, which create a well-defined chiral environment around the metal center. nih.govresearchgate.net Although the potential exists to design a chiral ligand incorporating a (5-Methylbenzofuran-2-yl)boronic acid moiety, current research priorities appear to be focused on other asymmetric methods for constructing chiral benzofurans. researchgate.net

Applications of Boronic Acids as Reagents in Activation Chemistry

Boronic acids, including benzofuran derivatives, are recognized for their utility as reagents in activation chemistry, primarily due to their nature as mild Lewis acids. nih.gov This property allows them to reversibly form covalent bonds with molecules containing hydroxyl groups, such as carboxylic acids and alcohols, thereby activating them for subsequent chemical transformations. chinesechemsoc.org This mode of activation, known as boronic acid catalysis (BAC), provides a pathway for reactions to occur under mild conditions, avoiding the need for stoichiometric activating agents. chinesechemsoc.org

The activation mechanism typically involves the formation of a mixed anhydride (B1165640) or a boronate ester intermediate. In the case of carboxylic acids, the boronic acid facilitates electrophilic activation, making the carboxyl group more susceptible to nucleophilic attack for reactions like amidation or cycloadditions. chinesechemsoc.org For alcohols, the boronic acid can polarize the C–O bond, promoting the formation of carbocation intermediates that can participate in reactions such as Friedel-Crafts-type alkylations. chinesechemsoc.org

A significant application directly relevant to the benzofuran scaffold is its skeletal editing through iron-catalyzed boron insertion. In this process, an iron catalyst facilitates the insertion of a boron moiety into the benzofuran ring system. This transformation activates the C–O bond of the benzofuran, leading to ring-expansion and the formation of cyclic boronic acids. This method represents a powerful strategy for diversifying benzofuran derivatives by directly modifying the core skeleton.

The general modes of boronic acid activation are summarized in the table below.

| Activation Mode | Substrate Activated | Intermediate Formed | Subsequent Reaction Example |

| Electrophilic Activation | Carboxylic Acid | Mixed Boronic Anhydride | Amide formation |

| Electrophilic Activation | Alcohol | Boronate Ester | Friedel-Crafts Alkylation |

| Nucleophilic Activation | Diol / Saccharide | Tetrahedral Boronate Adduct | Selective Acylation |

| C-O Bond Activation | Benzofuran | Iron-Boryl Complex | Ring-Expansion / Skeletal Editing |

This table provides a generalized overview of boronic acid activation modes.

Development of Heterogeneous Catalysis Systems with Boron-Containing Supports

To enhance catalyst stability, reusability, and suitability for industrial processes like flow chemistry, active catalytic species are often immobilized on solid supports. The development of heterogeneous catalysis systems using boron-containing materials as supports or as part of the support structure is an active area of research. These systems offer advantages such as easy separation of the catalyst from the reaction mixture and prevention of catalyst leaching.

One strategy involves the creation of a solid-supported arylboronic acid catalyst. This can be achieved by the co-polymerization of a functionalized boronic acid (e.g., 4-styreneboronic acid) with common polymer components like styrene (B11656) and divinylbenzene (B73037) (DVB). The resulting polymer resin acts as a heterogeneous catalyst that can be easily recovered and reused. This approach could be adapted for this compound, provided a polymerizable handle is introduced onto the molecule.

Another advanced approach is the use of boron-doped porous carbon as a catalyst support. The introduction of boron into the carbon matrix can modify the electronic properties of the support and create stronger interactions with the deposited metal nanoparticles (e.g., palladium). This enhanced support-metal interaction can lead to a more homogenous distribution of the active metal particles and improved catalytic performance and durability. For example, a palladium catalyst supported on boron-doped porous carbon (Pd/BPC) showed significantly higher activity for the dehydrogenation of formic acid compared to its undoped counterpart.

Boron nitride is another material that has gained attention as a metal-free heterogeneous catalyst or catalyst support. researchgate.net Highly porous boron nitride can be synthesized and used in reactions like the cycloaddition of CO2 to epoxides. researchgate.net The surface hydroxyl groups on the porous boron nitride can act as Brønsted acid sites to activate substrates. researchgate.net Furthermore, boronic acid-functionalized materials, where the boronic acid is immobilized on supports like monoliths or magnetic particles, are widely used for the selective separation and sensing of glycoproteins, demonstrating the versatility of immobilizing these boron compounds. researchgate.net

| Heterogeneous System | Role of Boron | Example Application | Advantages |

| Polymer-Supported Boronic Acid | Covalently bound catalyst | Direct Amidation | Easy recovery, reusability, suitable for flow reactors. |

| Boron-Doped Carbon Support | Modifies support's electronic properties | Formic Acid Dehydrogenation | Homogenous metal distribution, stronger metal-support interaction, enhanced stability and activity. |

| Porous Boron Nitride | Acts as a metal-free catalyst/support | CO2 Cycloaddition | Metal-free system, high surface area, active catalytic sites. researchgate.net |

| Immobilized Boronic Acid Ligands | Affinity ligand on a solid phase | Glycoprotein separation | High selectivity, reusability in separation processes. researchgate.net |

This table summarizes different approaches for developing heterogeneous catalysis systems involving boron.

Q & A

Q. How is (5-Methylbenzofuran-2-yl)boronic acid synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated benzofuran precursors and boronic acid derivatives. Protecting groups (e.g., pinacol esters) are often employed to stabilize boronic acids during synthesis . Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (e.g., MALDI-MS) for molecular weight verification. For example, MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) enables efficient analysis of boronic acid-containing peptides by preventing trimerization artifacts .

Q. What role does the boronic acid moiety play in therapeutic agent design?

- Methodological Answer : The boronic acid group enables reversible covalent interactions with biological targets, such as proteases or enzymes with nucleophilic residues (e.g., serine or threonine). This property is exploited in proteasome inhibitors like Bortezomib, where the boronic acid binds to the catalytic threonine residue, inhibiting protein degradation . Rational design strategies include substrate mimicry and computational modeling to optimize binding affinity and selectivity .

Q. How do boronic acids bind diols, and what factors influence binding efficiency?

- Methodological Answer : Boronic acids form cyclic esters with 1,2- or 1,3-diols via reversible interactions. Binding efficiency depends on solution pH (optimal near the pKa of the boronic acid), diol stereochemistry, and electronic effects of substituents on the boronic acid. For instance, electron-withdrawing groups lower the pKa, enhancing binding under physiological conditions . Fluorescence assays and stopped-flow kinetics are used to quantify binding constants (Kd) and reaction rates (kon/koff) .

Q. What methodologies are used to design boronic acid-based chemosensors?

- Methodological Answer : Chemosensors leverage boronic acid-diol binding to induce spectroscopic changes (e.g., fluorescence, colorimetry). Design strategies include conjugating boronic acids with fluorophores (e.g., rhodamine) or chromophores. For example, nitrophenol-based reporters exhibit colorimetric shifts upon diol binding due to pKa modulation . Recent advances integrate nanomaterials (e.g., carbon dots) to enhance sensitivity for detecting bacterial glycans .

Advanced Research Questions

Q. How do kinetic properties of boronic acid-diol binding impact chemosensor performance?

- Methodological Answer : Real-time sensing requires fast equilibrium kinetics. Stopped-flow studies reveal kon values for sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities . Slow koff rates (e.g., >1 s⁻¹) may delay sensor response, necessitating kinetic modeling to optimize sensor design. For glucose monitoring, kon values ≤10⁴ M⁻¹s⁻¹ are critical for sub-second resolution .

Q. What analytical challenges arise in detecting boronic acid impurities in pharmaceuticals?

- Methodological Answer : Trace-level detection (≤1 ppm) of underivatized boronic acids requires highly sensitive LC-MS/MS methods. Triple quadrupole systems in MRM mode improve selectivity, while optimizing ionization parameters (e.g., ESI−) minimizes matrix interference. Validation parameters (LOD, LOQ, linearity) must comply with ICH guidelines, with stringent controls for method robustness .

Q. How does thermal stability of aromatic boronic acids influence their application in materials science?

- Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition pathways (e.g., boroxine formation or oxidative degradation). Substituents like methyl groups enhance thermal stability by reducing electron-deficient boron centers. For flame-retardant applications, boronic acids with multiple aromatic rings exhibit higher char yields (>40%) at 600°C, making them viable halogen-free alternatives .

Q. Can boronic acid derivatives induce apoptosis in cancer cells via tubulin inhibition?

- Methodological Answer : Boronic acid-modified combretastatin analogs (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) by binding to the colchicine site. FACScan analysis confirms apoptosis in Jurkat cells at >10⁻⁸ M concentrations within 8 hours. Comparative studies against 39 cancer cell lines reveal distinct mechanisms vs. non-boronated analogs (COMPARE correlation r = 0.553) .

Q. How are boronic acids integrated into stimuli-responsive polymers?

- Methodological Answer : Boronic acid-containing copolymers (e.g., poly(NIPAM-co-PAPBA)) exhibit pH-, temperature-, and glucose-responsive behavior. Under acidic conditions, boronic acids form boroxine crosslinks, altering solubility. Protecting groups (e.g., pinacol) are used during polymerization (ATRP) to prevent side reactions. Applications include glucose-sensitive hydrogels for drug delivery .

Q. What advancements enable boronic acid-functionalized biosensors for bacterial detection?

- Methodological Answer :

Carbon dots functionalized with boronic acid (B-CDs) bind Gram-positive bacteria via interactions with cell wall teichoic acids. Fluorescence quenching assays achieve detection limits <10³ CFU/mL. Specificity is validated against Gram-negative strains (e.g., E. coli), demonstrating >90% selectivity for Staphylococcus aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。